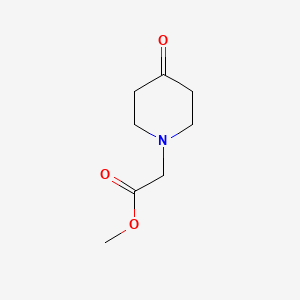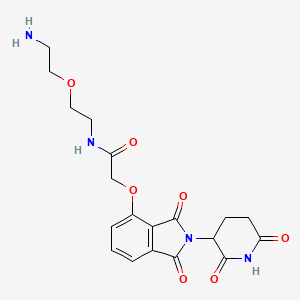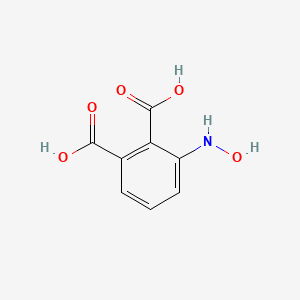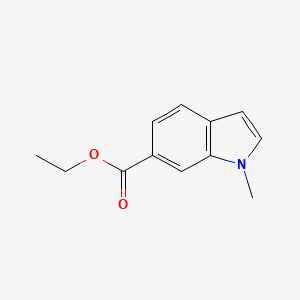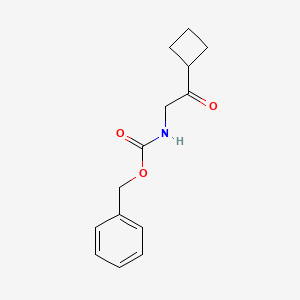
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid
Descripción general
Descripción
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid, also known as Xnt-C, is a synthetic compound that has garnered attention in the scientific community for its potential use in various research applications.
Aplicaciones Científicas De Investigación
Xanthones and Anthranoids: Medicinal Chemistry and Biological Activities
Xanthones, including (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid derivatives, play a significant role in medicinal chemistry due to their tricyclic scaffold that contributes to a variety of biological activities. These compounds, found in plants like the Guttiferae family, have shown antimicrobial, cytotoxic, and enzyme inhibitory effects. The study of their biosynthetic pathways and pharmacological activities emphasizes their importance in scientific research, particularly within the context of African medicinal plants (Mazimba et al., 2013).
Lactic Acid: A Key Biomass-Derived Building Block
Lactic acid serves as a crucial feedstock for green chemistry, highlighting the importance of biomass-derived chemicals in sustainable scientific research. Its derivatives, including those related to this compound, have potential applications in synthesizing biodegradable polymers and various chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol. This research underscores the shift towards biotechnological routes for producing valuable chemicals from renewable resources (Gao et al., 2011).
Aspirin and Salicylic Acid Derivatives: Historical Context and Chemical Modifications
The historical development and chemical modifications of salicylic acid derivatives, including aspirin, provide insights into the evolution of medicinal chemistry. Salicylic acid's discovery and its transformation into more tolerable forms like acetylsalicylic acid (aspirin) have paved the way for further modifications and development of novel compounds with improved pharmacological profiles. This research highlights the ongoing innovation in chemical synthesis aimed at enhancing drug efficacy and safety (McKee et al., 2002).
Levulinic Acid in Drug Synthesis: A Versatile Biomass-Derived Chemical
Levulinic acid, identified as a key biomass-derived chemical, illustrates the versatility of carboxylic acids in drug synthesis. Its ability to serve as a raw material or to synthesize related derivatives for drug development showcases the potential of utilizing sustainable resources in pharmaceutical research. This approach not only reduces the cost of drug synthesis but also contributes to cleaner reaction processes, highlighting the intersection of green chemistry and medicine (Zhang et al., 2021).
Propiedades
IUPAC Name |
(1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16(14-9-15(14)19(21)22)10-13-11-5-1-3-7-17(11)23-18-8-4-2-6-12(13)18/h1-8,13-15H,9-10H2,(H,21,22)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBCRJQZDHOITO-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




